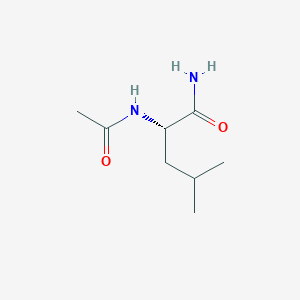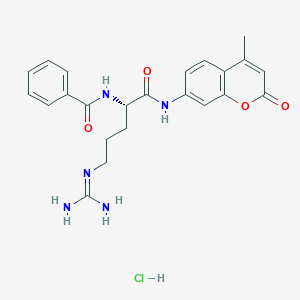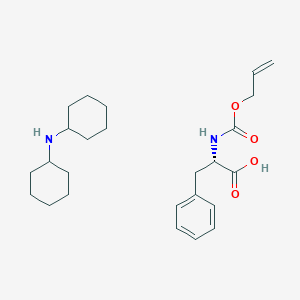
AC-Leu-NH2
Overview
Description
AC-Leu-NH2, also known as N-Acetyl-L-leucinamide, is a peptide derivative of the amino acid leucine. This compound has garnered attention due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Leu-NH2 typically involves the acetylation of L-leucine followed by amidation. The process can be summarized as follows:
Acetylation: L-leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-leucine.
Amidation: N-acetyl-L-leucine is then reacted with ammonia or an amine source to form N-acetyl-L-leucinamide (this compound).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Purification methods such as recrystallization from aqueous ethanol or chloroform/petroleum ether mixtures are commonly employed .
Chemical Reactions Analysis
Types of Reactions
AC-Leu-NH2 can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield N-acetyl-L-leucine and ammonia.
Oxidation: Oxidative conditions may lead to the formation of corresponding oxo derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide or acetyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: N-acetyl-L-leucine and ammonia.
Oxidation: Oxo derivatives of this compound.
Substitution: Various substituted amides or esters.
Scientific Research Applications
AC-Leu-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide behavior.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of AC-Leu-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity by acting as a competitive inhibitor or substrate mimic. In biological systems, this compound may influence signaling pathways by binding to peptide receptors, thereby altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-alanine amide: Similar structure but with alanine instead of leucine.
N-Acetyl-L-valine amide: Similar structure but with valine instead of leucine.
N-Acetyl-L-isoleucine amide: Similar structure but with isoleucine instead of leucine.
Uniqueness
AC-Leu-NH2 is unique due to its specific side chain derived from leucine, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This uniqueness makes it a valuable compound for studying the effects of hydrophobic interactions in peptides and proteins .
Properties
IUPAC Name |
(2S)-2-acetamido-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPXQAHAQREGGN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937178 | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16624-68-3 | |
| Record name | N-Acetyl-D-leucineamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B556318.png)
![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B556319.png)
![N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid](/img/structure/B556320.png)









